IDO1 Enzyme Inhibition
3-(Morpholin-3-ylmethyl)-1H-indole demonstrates measurable inhibitory activity against recombinant human indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 1.19 μM (1,190 nM) [1]. This activity was determined in a biochemical assay measuring reduction of L-tryptophan to N-formyl kynurenine using recombinant human IDO1 expressed in Escherichia coli BL21 cells [1]. For procurement selection, this IC50 value can be benchmarked against more potent IDO1 inhibitor reference standards such as epacadostat (IC50 approximately 72-95 nM in similar recombinant enzyme assays [2]), positioning the target compound as a moderate-potency scaffold suitable for SAR optimization rather than a potent lead candidate.
| Evidence Dimension | IDO1 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 1.19 μM (1,190 nM) |
| Comparator Or Baseline | Epacadostat reference standard: ~72-95 nM in recombinant human IDO1 assays |
| Quantified Difference | Target compound is approximately 12-17-fold less potent than epacadostat |
| Conditions | Recombinant human IDO1 expressed in E. coli BL21 cells; L-tryptophan to N-formyl kynurenine conversion assay |
Why This Matters
This quantifies the compound's IDO1 inhibition potential, enabling users to determine whether it serves as a suitable moderate-potency starting point for immuno-oncology SAR campaigns versus requiring a more potent scaffold.
- [1] BindingDB. BDBM50514032 (CHEMBL4471831): Enzyme Inhibition Constant Data for monomerid 50514032. University of California San Diego. View Source
- [2] Yue EW, et al. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Med Chem Lett. 2017;8(5):486-491. View Source
